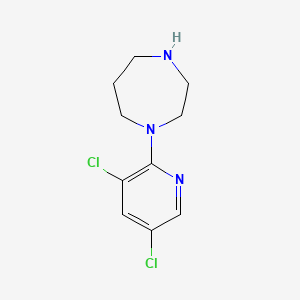

1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N3/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15/h6-7,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAFWPGVSJKKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Diazepane Scaffolds in Drug Discovery and Development

The diazepine (B8756704) ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. The 1,4-diazepane scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its unique three-dimensional geometry, which allows it to bind to a variety of biological targets with high affinity and selectivity. nih.gov

The versatility of the diazepane scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. These compounds have been successfully developed as:

Central Nervous System (CNS) Agents: The most well-known application of the diazepine scaffold is in the development of benzodiazepines, such as diazepam (Valium), which are widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. digitellinc.comnumberanalytics.comresearchgate.net These effects are primarily mediated through the modulation of GABA-A receptors in the central nervous system. researchgate.netnih.govnumberanalytics.com

Anticancer Agents: Certain diazepine derivatives have shown promise as anticancer agents. rpress.co.in Their mechanism of action can involve the inhibition of specific enzymes or the disruption of cellular processes essential for tumor growth. nih.gov

Antimicrobial Agents: The diazepine nucleus has also been incorporated into compounds with significant antibacterial and antifungal activities. nih.gov

Enzyme Inhibitors: The flexible conformation of the diazepine ring makes it an ideal framework for designing enzyme inhibitors. rpress.co.in For instance, some diazepine-containing compounds have been developed as β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to antibiotics. rpress.co.in

The continued interest in diazepane scaffolds stems from their favorable physicochemical properties and the potential for extensive functionalization, allowing medicinal chemists to fine-tune their biological activity and pharmacokinetic profiles. nih.gov

Role of the Dichloropyridine Moiety As a Pharmacophore in Bioactive Compounds

The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. mdpi.com Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and its inherent stability contribute to its prevalence in medicinal chemistry. mdpi.com The introduction of chlorine atoms to the pyridine ring, creating a dichloropyridine moiety, further modulates its electronic properties and reactivity, making it a valuable pharmacophore in drug design.

Dichloropyridine derivatives serve as crucial intermediates in the synthesis of a variety of biologically active compounds:

Agrochemicals: Dichloropyridines are also integral to the development of agrochemicals, including herbicides and insecticides. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 3,5 Dichloropyridin 2 Yl 1,4 Diazepane

Quantum Mechanical Studies

Quantum mechanical calculations offer a powerful lens through which to examine the intricacies of molecular systems at the electronic level. For 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane, these studies illuminate the fundamental aspects of its chemical nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Calculations performed on this compound, typically using a basis set such as 6-311++G(d,p), allow for the optimization of its geometry and the determination of its electronic properties. These calculations are fundamental to understanding the molecule's stability and the distribution of electrons within its structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the 1,4-diazepane ring, particularly on the nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the 3,5-dichloropyridine (B137275) ring, suggesting this region is susceptible to nucleophilic attack.

Table 1: Calculated HOMO-LUMO Energy Parameters

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions.

In this compound, significant delocalization occurs from the lone pair electrons of the nitrogen atoms in the diazepane ring to the antibonding orbitals of the pyridine (B92270) ring. This interaction, denoted as n → π, contributes to the stability of the molecule. Furthermore, interactions involving the chlorine atoms' lone pairs and the pyridine ring's π orbitals are also observed.

Table 2: Significant NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(1) | π* C(2)-C(3) | 5.42 |

| LP(1) N(4) | σ* C(5)-C(6) | 3.18 |

| LP(2) Cl(7) | π* C(3)-C(4) | 2.15 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the sites of electrophilic and nucleophilic attack. The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential.

The MEP map of this compound clearly shows the most negative potential (red) localized around the nitrogen atoms of the diazepane ring, confirming them as the primary sites for interaction with electrophiles. The regions around the hydrogen atoms of the diazepane ring and the pyridine ring exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The chlorine atoms also contribute to the electronegative potential of the pyridine ring.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function f(r) indicates the change in electron density at a particular point when the total number of electrons in the system changes. The condensed Fukui functions for electrophilic attack (f+) and nucleophilic attack (f-) are calculated for each atom.

For this compound, the nitrogen atoms of the diazepane ring exhibit the highest values for f-, making them the most likely sites for nucleophilic attack. The carbon atoms of the pyridine ring, particularly those adjacent to the chlorine atoms, show the highest f+ values, identifying them as the most probable sites for electrophilic attack.

Table 3: Condensed Fukui Functions for Selected Atoms

| Atom | f+ | f- |

|---|---|---|

| N(1) (diazepane) | 0.021 | 0.145 |

| N(4) (diazepane) | 0.019 | 0.139 |

| C(2) (pyridine) | 0.115 | 0.032 |

| C(4) (pyridine) | 0.108 | 0.041 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations.

The calculated vibrational spectrum of this compound reveals characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C-H stretching vibrations of the pyridine and diazepane rings are typically observed in the 3100-2900 cm⁻¹ region. The C-N stretching vibrations of the diazepane ring and the C-Cl stretching modes of the dichloropyridine moiety also give rise to distinct bands in the fingerprint region of the spectrum.

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3085 | C-H stretch (pyridine) |

| 2980 | C-H stretch (diazepane) |

| 1580 | C=C stretch (pyridine) |

| 1450 | CH₂ scissoring (diazepane) |

| 1250 | C-N stretch (diazepane) |

Thermodynamic Property Analysis Across Different Temperatures

The thermodynamic properties of a drug candidate like this compound are crucial for understanding its stability, solubility, and phase behavior at different temperatures. While experimental data for this specific compound is not available, computational methods can predict these properties. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to calculate key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G).

These calculations are typically performed over a range of temperatures to understand how the compound's stability and spontaneity of interactions might change. For instance, the relationship ΔG = ΔH - TΔS can be used to predict the feasibility of a process at a given temperature (T). Such an analysis is vital for predicting the shelf-life of a compound and its behavior in physiological environments.

Hypothetical Thermodynamic Data for this compound

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |

|---|---|---|---|

| 298.15 | -150.2 | 85.3 | -175.6 |

| 310.15 | -149.8 | 86.1 | -176.5 |

| 323.15 | -149.3 | 87.0 | -177.4 |

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities with Target Proteins

Given that many pyridine and diazepine (B8756704) derivatives target G-protein coupled receptors (GPCRs), a hypothetical docking study could explore the interaction of this compound with a relevant GPCR, such as a dopamine (B1211576) or serotonin (B10506) receptor. nih.gov The docking simulation would predict the most stable binding pose of the ligand within the receptor's binding site and estimate the binding affinity, often expressed as a docking score or binding energy. A more negative score typically indicates a stronger predicted interaction. For instance, docking simulations of novel 2-chloro-pyridine derivatives have been used to explore their binding to telomerase. nih.gov

Identification of Key Amino Acid Residues Involved in Binding

A crucial output of molecular docking is the identification of specific amino acid residues in the target protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, one might predict hydrogen bonding between the diazepine nitrogens and polar amino acid residues, and hydrophobic interactions involving the dichloropyridinyl ring. Identifying these residues is critical for understanding the mechanism of action and for designing more potent and selective analogs. Studies on other heterocyclic compounds often pinpoint these key interactions to rationalize their biological activity. d-nb.info

Ligand Conformational Analysis within Binding Pockets

The 1,4-diazepane ring is conformationally flexible. Molecular docking simulations analyze various possible conformations (shapes) of the ligand within the binding pocket of the receptor. The analysis reveals the most energetically favorable conformation for binding. Understanding this "bioactive conformation" is essential for drug design, as it provides a template for creating more rigid analogs that are "pre-organized" for binding, potentially increasing affinity and selectivity.

Hypothetical Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Dopamine D2 Receptor (Homology Model) | -8.5 | Asp114, Ser193 | Hydrogen Bond |

| Phe389, Trp386 | Hydrophobic | ||

| Serotonin 5-HT2A Receptor (Homology Model) | -7.9 | Asp155, Tyr370 | Hydrogen Bond |

| Phe339, Phe340 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with biological activity. tandfonline.com

A well-validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. researchgate.net This approach significantly accelerates the drug discovery process. The development of QSAR models is a common practice for various classes of heterocyclic compounds. tandfonline.com

Hypothetical QSAR Model Equation for a Series of Pyridinyl-diazepane Analogs

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_Donors + 3.2

(This is a simplified, hypothetical equation for illustrative purposes.)

Descriptors for Structural Features and Their Impact on Activity

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. In computational chemistry, these descriptors are fundamental to developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity. For a molecule like this compound, a range of descriptors would be calculated to build a predictive model. These descriptors can be categorized into several groups:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the molecular weight, number of atoms, and various connectivity indices.

Geometric Descriptors: These 3D descriptors relate to the molecule's spatial arrangement, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key descriptor for hydrophobicity, influencing how a compound distributes in biological systems.

In studies of related 1,4-diazepane derivatives, descriptors such as the topological polar surface area (TPSA) and logP have been shown to be crucial for predicting properties like CNS penetration. nih.gov Similarly, electronic descriptors are often key in modeling receptor-ligand interactions. nih.gov

Illustrative Molecular Descriptors for Analysis

| Descriptor Category | Descriptor Name | Illustrative Value | Potential Impact on Activity |

| Topological | Molecular Weight | ~260.14 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | ~35-45 Ų | Affects membrane permeability and oral bioavailability. | |

| Geometric | Molecular Volume | ~200-220 ų | Determines steric fit within a binding pocket. |

| Number of Rotatable Bonds | 3-5 | Governs conformational flexibility and entropy of binding. | |

| Electronic | Dipole Moment | 2-4 Debye | Influences polar interactions with the biological target. |

| HOMO Energy | -6 to -7 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | -1 to -2 eV | Relates to the molecule's ability to accept electrons. | |

| Hydrophobic | LogP | 2.5-3.5 | Impacts solubility, membrane permeability, and metabolic stability. |

Note: The values in this table are illustrative and based on general characteristics of similar molecules. Precise values would require specific calculation for this compound.

Cheminformatics for Compound Comparison and Orientation Analysis

Cheminformatics provides the tools to analyze and compare chemical structures, which is essential for understanding structure-activity relationships and for designing new compounds. For this compound, cheminformatics approaches would be used to compare it with a library of other compounds, potentially leading to insights into its mode of action and potential biological targets.

Compound Comparison:

A key technique in cheminformatics is the calculation of molecular similarity. This is often done by generating molecular fingerprints—bit strings that encode structural features—and then comparing them using metrics like the Tanimoto coefficient. By comparing the fingerprint of this compound to databases of known active compounds, one could hypothesize potential biological activities.

Orientation Analysis (Molecular Alignment):

When developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the alignment of a set of molecules is a critical step. ijpsonline.commdpi.com For a series of compounds including this compound, a common scaffold (e.g., the dichloropyridinyl or diazepane moiety) would be used to superimpose the molecules in 3D space. This alignment allows for the comparison of the steric and electrostatic fields around the molecules. The resulting 3D-QSAR model can then highlight regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. nih.gov

For example, a CoMFA study on a series of related compounds might reveal that a bulky substituent is favored at a certain position on the diazepane ring, while an electron-withdrawing group is preferred on the pyridine ring to enhance activity. Molecular docking studies, which predict the preferred orientation of a ligand within a receptor's binding site, are also a crucial part of this analysis, providing a structural basis for the observed QSAR. nih.govnih.gov

Illustrative Comparison of this compound with Analogues

| Compound | Structural Scaffold | Key Substituents | Predicted LogP | Predicted TPSA (Ų) | Potential Biological Target Class |

| This compound | Dichloropyridinyl-diazepane | 3,5-dichloro | ~3.0 | ~40 | CNS Receptors, Kinases |

| Analog A: 1-(Pyridin-2-yl)-1,4-diazepane (B1333215) | Pyridinyl-diazepane | None | ~1.5 | ~40 | CNS Receptors |

| Analog B: 1-(3,5-Dimethylpyridin-2-yl)-1,4-diazepane | Dimethylpyridinyl-diazepane | 3,5-dimethyl | ~2.5 | ~40 | CNS Receptors |

| Analog C: 1-(3,5-Dichlorophenyl)-1,4-diazepane | Dichlorophenyl-diazepane | 3,5-dichloro | ~3.2 | ~28 | Varies (less specific) |

Note: This table is for illustrative purposes to demonstrate a cheminformatics-based comparison. The predicted properties and potential targets are hypothetical and would require experimental validation.

Investigation of Biological Interactions and Mechanistic Insights for 1 3,5 Dichloropyridin 2 Yl 1,4 Diazepane and Its Analogues

Receptor Binding and Modulation Studies

The unique structural arrangement of 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane, which combines a dichlorinated pyridine (B92270) ring with a seven-membered diazepane moiety, suggests the potential for a diverse range of interactions with various biological receptors. The electron-withdrawing nature of the chlorine atoms on the pyridine ring and the conformational flexibility of the diazepane ring are key features that may govern its binding affinity and selectivity.

While direct binding data for this compound at the sigma-2 (σ2) receptor is not extensively documented in publicly available literature, the structural components of the molecule suggest a potential for interaction. The σ2 receptor, now identified as TMEM97, is a target of interest in medicinal chemistry, particularly in oncology, due to its overexpression in proliferating tumor cells. nih.govnih.gov

Research into novel σ2 receptor ligands has explored various scaffolds, including those containing a diazacycloalkane core, which is structurally related to the 1,4-diazepane ring system. nih.gov For instance, a series of compounds incorporating a benzimidazolone and a diazacycloalkane core have been characterized for their σ2 receptor affinity through radioligand binding assays. nih.gov These studies indicate that the diazepane-like structures can serve as a foundational element for achieving affinity at the σ2 receptor. The specific substitution pattern on the pyridine ring of this compound would be a critical determinant of its binding affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.

Further investigation through competitive binding assays using a radiolabeled σ2 ligand, such as [³H]DTG in the presence of a σ1 masking agent, would be necessary to quantify the binding affinity (Ki) of this compound for the σ2 receptor.

Table 1: Representative Sigma-2 Receptor Ligands with Diazacycloalkane-Related Scaffolds

| Compound Class | Core Structures | Significance |

| Benzimidazolone-Diazacycloalkanes | Benzimidazolone, Diazacycloalkane | Demonstrates the potential of diazacycloalkane-containing scaffolds to exhibit affinity for the sigma-2 receptor. nih.gov |

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs. nih.gov The structural motif of an aryl group linked to a diazepane ring is present in ligands for various GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

For example, diazepane analogues of the antipsychotic drug haloperidol (B65202) have been synthesized and evaluated for their binding affinities at D2-like dopamine receptors. nih.gov These studies revealed that the nature of the arylalkyl substituent significantly influences the potency and selectivity of these compounds. nih.gov While these reported analogues often feature a butyrophenone (B1668137) or a 3-methyl-7-azaindole (B138285) moiety rather than a dichloropyridinyl group, the findings underscore the potential of the 1,4-diazepane scaffold to target GPCRs. nih.gov

The interaction of this compound with specific GPCRs would likely be governed by the electronic and steric properties of the 3,5-dichloropyridin-2-yl group. This moiety could engage in various interactions within the receptor binding pocket, including hydrogen bonding, halogen bonding, and π-π stacking. To ascertain the GPCR profile of this compound, a broad screening panel using radioligand binding assays against a diverse set of GPCRs would be required.

Table 2: Examples of Diazepane Analogues and their GPCR Interactions

| Compound Analogue | Target Receptors | Key Finding |

| Diazepane analogue of haloperidol | D2-like dopamine receptors | The arylalkyl moiety significantly affects binding affinity and selectivity. nih.gov |

| L745,870 (related piperazine (B1678402) structure) | D4 dopamine receptor | The 3-methyl-7-azaindole moiety conferred high potency and selectivity for the D4 receptor. nih.gov |

Voltage-gated calcium channels are crucial for regulating intracellular calcium levels and are implicated in various physiological processes. While there is no specific data on the interaction of this compound with calcium channels, some calcium channel antagonists feature aromatic rings and nitrogen-containing heterocyclic structures. nih.gov

For instance, dihydropyridines are a well-known class of L-type calcium channel modulators. nih.gov Although structurally distinct from this compound, the general principle of an aromatic ring influencing channel interaction is relevant. The effects of potential channel modulators are often evaluated by measuring the influx of radioactive calcium ions (⁴⁵Ca²⁺) into cells or synaptosomes under depolarizing conditions. nih.gov

The potential for this compound to modulate calcium channels, including T-type channels which are involved in neuronal excitability and cardiovascular function, would require investigation using electrophysiological techniques such as patch-clamp analysis on cells expressing specific calcium channel subtypes.

The P2X4 receptor, an ATP-gated cation channel, is increasingly recognized as a therapeutic target for conditions such as neuropathic pain and neuroinflammation. nih.govnih.gov Notably, compounds featuring a diazepine (B8756704) scaffold have been identified as P2X4 receptor antagonists.

A study on 1,5-dihydro-2H-naphtho[1,2-b] nih.govwikipedia.orgdiazepine-2,4-diones revealed that analogues of this class can potently and selectively inhibit the human P2X4 receptor. nih.gov For example, the 4-pyridyl analogue 21u (MRS4719) and the 6-methyl analogue 22c (MRS4596) demonstrated IC₅₀ values of 0.503 µM and 1.38 µM, respectively, at the human P2X4 receptor. nih.gov These antagonists were shown to reduce ATP-induced calcium influx in human monocyte-derived macrophages, highlighting a key cellular response to P2X4 receptor inhibition. nih.gov

Given that a diazepine nucleus forms the core of these P2X4 antagonists, it is plausible that this compound could also exhibit antagonist activity at this receptor. The dichloropyridinyl moiety would represent a novel substitution pattern on this scaffold, and its influence on P2X4 receptor affinity and selectivity would need to be determined experimentally, for instance, through calcium influx assays using cells expressing the P2X4 receptor.

Table 3: P2X4 Receptor Antagonist Activity of Naphtho[1,2-b] nih.govwikipedia.orgdiazepine Analogues

| Compound | Target | IC₅₀ (µM) at human P2X4R | Cellular Response |

| 21u (MRS4719) | P2X4 Receptor | 0.503 | Reduced ATP-induced Ca²⁺ influx nih.gov |

| 22c (MRS4596) | P2X4 Receptor | 1.38 | Reduced ATP-induced Ca²⁺ influx nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in pain perception and neurogenic inflammation. nih.govwikipedia.org It is activated by various stimuli, including heat, protons, and capsaicin. The development of TRPV1 antagonists is an active area of research for new analgesics. wikipedia.org

Several TRPV1 antagonists incorporate a pyridine ring in their structure. For example, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) is a known TRPV1 antagonist. nih.gov Although BCTC contains a piperazine ring rather than a diazepane, the presence of a chloropyridinyl moiety is a shared feature with the compound of interest. The development of tetrahydropyridine-4-carboxamides as potent TRPV1 antagonists further highlights the compatibility of nitrogen-containing heterocycles in ligands for this channel. researchgate.net

The potential of this compound to act as a TRPV1 antagonist could be assessed by measuring its ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor. The dichlorosubstitution pattern on the pyridine ring would be a key structural determinant of its activity.

Enzyme Inhibition Profiling and Kinetic Analysis

While the primary focus of research on diazepane-containing compounds has often been on receptor interactions, the potential for enzyme inhibition should not be overlooked. The structural features of this compound could allow it to fit into the active sites of various enzymes.

For instance, a different class of diazepine derivatives, the 1,4-diazepane-2,5-diones, has been identified as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), which is an integrin involved in immune cell adhesion, not a classical enzyme. nih.gov However, this finding illustrates the broader potential for diazepine-based structures to interfere with protein-protein interactions or protein function.

A comprehensive evaluation of the enzyme inhibition profile of this compound would involve screening against a panel of enzymes, such as kinases, proteases, and metabolic enzymes like cytochrome P450s. Should any significant inhibitory activity be identified, detailed kinetic analysis would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). Such studies would provide a more complete understanding of the compound's biological activity spectrum.

Factor Xa (fXa) Inhibitory Activity and Coagulation Cascade Interference

Factor Xa (fXa) is a critical serine protease in the coagulation cascade, and its inhibition is a key strategy for the development of anticoagulant therapies. nih.govnih.gov A series of novel fXa inhibitors incorporating a 1,4-diazepane moiety have been designed and synthesized. nih.gov The 1,4-diazepane group in these compounds was specifically designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov

| Compound | Target | IC₅₀ (nM) |

| YM-96765 | Factor Xa | 6.8 |

The structure-activity relationship studies within this class of compounds could provide a basis for optimizing the dichloropyridinyl substitution pattern to enhance potency and selectivity for fXa.

Phosphodiesterase (PDE) Inhibition (e.g., cAMP-specific PDE4)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov PDE4, in particular, is a target for anti-inflammatory drugs. nih.gov While direct evidence for PDE inhibition by this compound is limited, studies on related structures suggest potential activity.

For example, diazepam, a well-known benzodiazepine, has been shown to selectively inhibit PDE4 in cardiac tissue. researchgate.net This inhibition is not dependent on the GABA receptor but is a direct effect on the enzyme. researchgate.net Other structurally related benzodiazepines also exhibit PDE4 inhibitory properties. researchgate.net Additionally, a series of pyrazolo[1,5-a]pyridines have been developed as dual inhibitors of PDE3 and PDE4. researchgate.net

A series of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide derivatives have been identified as potent and selective PDE4 inhibitors. nih.gov This demonstrates that the 3,5-dichloropyridinyl moiety is a viable scaffold for targeting PDE4. The combination of a dichloropyridine ring and a diazepine in this compound suggests that it could be investigated as a potential PDE4 inhibitor.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov While there is no direct data on the inhibition of GSK-3β by this compound, research on related diazepine-containing molecules indicates potential for this activity.

A series of diazepino-quinoline derivatives have been synthesized and shown to be effective inhibitors of GSK-3β. ajol.info One of the most potent compounds in this series exhibited an IC₅₀ of 0.114 μM against GSK-3β. ajol.info This demonstrates that the diazepine ring can be a key component of GSK-3β inhibitors.

The design of GSK-3β inhibitors often focuses on targeting the ATP-binding site. nih.gov The dichloropyridinyl moiety of this compound could potentially interact with this site. Further studies are needed to evaluate the inhibitory profile of this specific compound and its analogues against GSK-3β.

Kinase Inhibitory Spectrum Analysis (e.g., CDK4/CYCLIN D1, ARK5, VEGFR, FGFR, EGFR, PI3K, SYK, RET, ALK, PERK)

The inhibitory potential of this compound against a broad spectrum of kinases has not been extensively profiled. However, research on related scaffolds provides some indication of potential targets.

CDK4/CYCLIN D1: A series of new pyridopyrimidine derivatives were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov The most potent compounds showed significant inhibitory activity against both enzymes. For example, compound 5 had an IC₅₀ of 0.08 μM against CDK4/cyclin D1, and compound 10 had an IC₅₀ of 0.11 μM. nih.gov This suggests that the pyridine ring system can be a key feature for CDK4/cyclin D1 inhibition.

| Compound | Target | IC₅₀ (μM) |

| Compound 5 | CDK4/cyclin D1 | 0.08 |

| Compound 10 | CDK4/cyclin D1 | 0.11 |

FGFR, RET, ALK: A study on the inhibitor AZD1480 revealed that it targets several receptor tyrosine kinases, including Fibroblast Growth Factor Receptors (FGFR1-3), RET, and Anaplastic Lymphoma Kinase (ALK). scienceopen.com This highlights that a single small molecule can have a broad inhibitory profile across different kinase families.

PI3K: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. nih.gov The combination of ALK inhibitors with PI3Kβ inhibition has been shown to enhance the sensitivity of ALK-rearranged lung cancer cells to treatment. nih.gov

Given that the dichloropyridine moiety is present in some kinase inhibitors, a comprehensive kinase panel screening of this compound would be necessary to fully elucidate its inhibitory spectrum.

Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer development and progression. researchgate.netmdpi.com Inhibition of Hsp90 is a validated strategy in cancer therapy. mdpi.com

The diazepine ring system is a feature of some compounds designed as Hsp90 inhibitors. researchgate.netlongdom.org Researchers have designed and synthesized diazepine derivatives as novel Hsp90 N-terminal domain (NTD) inhibitors. researchgate.netlongdom.org These compounds have shown antagonistic effects on human breast cancer cell lines by binding to the NTD and inhibiting the ATPase activity of Hsp90. longdom.org

Modulation of TGFβ Signaling Pathway

Currently, there is a lack of specific research data directly investigating the modulatory effects of this compound or its close analogues on the Transforming Growth Factor-beta (TGFβ) signaling pathway. This pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The influence of this specific diazepane derivative on the intricate network of TGFβ signaling remains an area for future scientific exploration.

Cellular Pathway Modulation and Phenotypic Assays (In Vitro)

While direct studies on this compound are not available, research on related heterocyclic compounds, including those with diazepine and pyridine moieties, has revealed potential antiproliferative activities.

For instance, studies on glioblastoma, an aggressive primary brain tumor, have shown that certain compounds can inhibit cancer cell growth. mdpi.com Glioblastoma multiforme (GBM) is known for its resistance to conventional therapies, making the search for novel therapeutic agents critical. mdpi.com The U-87 MG and T98G human glioblastoma cell lines are commonly used models to screen for the cytotoxic effects of new compounds. nih.govresearchgate.net

One area of investigation has been the effect of various antiepileptic drugs, some of which possess heterocyclic structures, on glioblastoma cell lines. For example, carbamazepine (B1668303) (CBZ) has demonstrated concentration-dependent inhibition of cell proliferation in several glioma cell lines, including T98G and U-251MG. nih.gov In the U-138MG cell line, CBZ showed a particularly potent effect with an IC₅₀ of 25 µM. nih.gov Another compound, oxcarbazepine, also showed significant growth inhibition of U-87 MG and T98G cells at therapeutic concentrations. nih.govresearchgate.net In contrast, some antiepileptic drugs like levetiracetam (B1674943) and vigabatrin (B1682217) showed growth enhancement in U-87 MG cells, suggesting that the effects are highly structure-dependent. researchgate.net

Furthermore, other non-diazepane compounds have been investigated for their effects on glioma cells. Sulforaphane, an isothiocyanate, has been shown to suppress the proliferation of U87MG and U373MG glioblastoma cells by arresting the cell cycle and inducing apoptosis, even under hypoxic conditions typical of the tumor microenvironment. mdpi.com Similarly, AaCtx, a peptide toxin, has been found to inhibit the migration and invasion of U87 glioma cells. researchgate.net

Although no specific data exists for this compound on B-cell leukemic cell lines, the broader class of benzodiazepines has been a source for the synthesis of new compounds with cytotoxic activities against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116). mdpi.com This suggests that the diazepine scaffold is a promising starting point for the development of novel anticancer agents.

Table 1: Antiproliferative Effects of Selected Compounds on Glioblastoma Cell Lines

| Compound | Cell Line | Effect | IC₅₀ Value |

|---|---|---|---|

| Carbamazepine | U-138MG | Inhibition | 25 µM nih.gov |

| Oxcarbazepine | U-87 MG | Inhibition | ~12.35 µg/ml researchgate.net |

| Oxcarbazepine | T98G | Inhibition | ~9.45 µg/ml researchgate.net |

| Sulforaphane | U87MG & U373MG | Inhibition | - |

| AaCtx (sAaCtx) | U87 | Inhibition of Invasion | 10 µM researchgate.net |

The antimicrobial potential of diazepane derivatives has been an area of active research. While specific data on this compound is not available, studies on its analogues provide valuable insights.

A notable analogue, 1-benzyl-1,4-diazepane (B1296151) (1-BD), has been investigated for its role as an efflux pump inhibitor (EPI) in Escherichia coli. unifi.itnih.gov Efflux pumps are a major mechanism of multidrug resistance (MDR) in bacteria, actively transporting antibiotics out of the cell. unifi.it The AcrAB-TolC efflux pump system is a primary contributor to MDR in E. coli. unifi.it Studies have shown that 1-BD can decrease the minimal inhibitory concentration (MIC) of antibiotics like levofloxacin (B1675101) in E. coli strains that overexpress efflux pumps. unifi.itnih.gov This suggests that 1-BD potentiates the effect of antibiotics by inhibiting their removal from the bacterial cell. unifi.itnih.gov The mechanism of action for 1-BD appears to involve increasing membrane permeability and decreasing the transcription of the acrAB genes. unifi.it

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is another clinically significant bacterium. nih.gov While direct studies of diazepanes on S. aureus are limited in the provided context, the search for new antimicrobial agents against this pathogen is ongoing. Research has explored various chemical entities for their activity against S. aureus. For instance, certain flavonoid compounds have demonstrated antibacterial activity against both S. aureus and E. coli by inhibiting nucleic acid synthesis. biomedpharmajournal.org Other synthetic compounds have also been evaluated for their efficacy against these bacteria, with some showing promising inhibitory and lethal concentrations. medilam.ac.ir

Table 2: Antimicrobial Activity of 1-benzyl-1,4-diazepane (1-BD) in E. coli

| Compound | Bacterial Strain | Activity | Mechanism |

|---|---|---|---|

| 1-benzyl-1,4-diazepane (1-BD) | Escherichia coli (overexpressing efflux pumps) | Efflux Pump Inhibitor (EPI) unifi.itnih.gov | Increases membrane permeability, decreases acrAB transcription unifi.it |

The antioxidant potential of various heterocyclic compounds has been a subject of scientific inquiry. Although direct experimental data on the antioxidant activity of this compound is not presently available, studies on structurally related compounds, such as 1,4-dihydropyridine (B1200194) (DHP) derivatives, offer relevant insights. nih.gov

DHPs are recognized for their pleiotropic physiological activities, with some exhibiting notable antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in the pathophysiology of numerous diseases. nih.gov Antioxidants can mitigate this damage.

In vitro studies on a range of DHP derivatives have demonstrated their capacity to scavenge free radicals. nih.gov In cellular models using human osteoblast-like cells, certain DHPs have shown the ability to counteract oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.gov These compounds were found to be more effective when administered prior to the oxidative challenge. nih.gov Their protective effects were observed through the modulation of cell growth, reduction of ROS generation, and maintenance of intracellular glutathione (B108866) concentrations. nih.gov

Furthermore, a series of synthesized sulphonamide derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have been evaluated for their antioxidant and free radical scavenging activities, with some compounds showing moderate to potent effects. researchgate.net

Platelet aggregation is a critical process in hemostasis and thrombosis. The arachidonic acid (AA) pathway plays a pivotal role in platelet activation. nih.govresearchgate.net When platelets are activated, AA is released from the cell membrane and metabolized by enzymes like cyclooxygenase-1 (COX-1) to produce thromboxane (B8750289) A₂ (TxA₂), a potent inducer of platelet aggregation. nih.govnih.gov

While there is no specific information on the effects of this compound on platelet aggregation, the broader class of heterocyclic compounds has been explored for antiplatelet activity. For example, lusianthridin, a phenanthrene (B1679779) derivative, has been shown to inhibit platelet aggregation induced by AA, collagen, and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Its mechanism is thought to involve the inhibition of the COX-1 enzyme, thereby blocking the AA metabolic pathway. nih.gov

Another study on a novel thiazole (B1198619) derivative, R4, demonstrated potent inhibition of platelet aggregation induced by collagen and ADP. healthbiotechpharm.org R4 was also found to significantly inhibit the lipoxygenase (LOX) enzyme, another pathway for AA metabolism in platelets. healthbiotechpharm.org This suggests that targeting different branches of the AA pathway can be an effective strategy for modulating platelet function.

Table 3: Key Enzymes in the Arachidonic Acid Pathway of Platelet Aggregation

| Enzyme | Function | Role in Platelet Aggregation |

|---|---|---|

| Phospholipase A₂ | Releases arachidonic acid from the cell membrane nih.gov | Initiates the pathway nih.gov |

| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to prostaglandin (B15479496) H₂ nih.gov | Produces the precursor for Thromboxane A₂ nih.gov |

| Thromboxane Synthase | Converts prostaglandin H₂ to Thromboxane A₂ researchgate.net | Produces a potent platelet agonist researchgate.net |

| 12-Lipoxygenase (12-LOX) | Oxidizes arachidonic acid to form bioactive metabolites healthbiotechpharm.org | Contributes to platelet activation and signaling healthbiotechpharm.org |

The potential for neuroprotection is a significant area of research for many classes of compounds, including those with diazepine structures. While direct studies on this compound are absent, research on related diazepine derivatives has shown promise in this area.

One study focused on 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones as antagonists of the P2X4 receptor, which is implicated in neuroinflammation. nih.govnih.gov Analogues from this series demonstrated neuroprotective effects in a mouse model of ischemic stroke (middle cerebral artery occlusion). nih.govnih.gov These compounds were shown to reduce infarct volume and brain atrophy. nih.gov This suggests that modulation of the P2X4 receptor by diazepine-containing molecules could be a viable strategy for treating ischemic brain injury. nih.govnih.gov

Furthermore, ex vivo models are valuable tools for studying neurological disorders. For instance, the F98 rat glioma model has been used to study epileptiform activity associated with brain tumors. frontiersin.org Anticonvulsant drugs are often used to manage seizures in glioma patients, and understanding their effects in relevant models is crucial. frontiersin.org While not a direct measure of neuroprotection against the initial insult, controlling seizure activity can prevent further neuronal damage.

Structure Activity Relationship Sar and Lead Optimization for 1 3,5 Dichloropyridin 2 Yl 1,4 Diazepane Analogues

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Activity

The pyridine ring is a common feature in many biologically active compounds, and its substitution pattern is a critical determinant of activity. nih.govresearchgate.net For analogues of 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane, the electronic properties and steric profile of the pyridine moiety are paramount for target engagement.

Research on 3,5-dichloropyridine (B137275) derivatives as P2X₇ receptor antagonists has underscored the importance of the dichloro substitution pattern. nih.gov Studies revealed that the 3,5-disubstituted chlorides on the pyridine skeleton were critical for antagonistic activity. nih.gov This suggests that the electron-withdrawing nature of the two chlorine atoms significantly influences the electronic distribution of the pyridine ring, which may be essential for forming key interactions, such as halogen bonds or dipole interactions, within the receptor's binding pocket. The substitution pattern likely orients the molecule correctly and enhances binding affinity. nih.govnih.gov

In a related series of compounds designed as sigma-2 (σ₂) receptor ligands, a close analogue, 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982), was used as a foundational scaffold. nih.gov The modification from a 3,5-dichloro to a 5-monochloro substitution highlights how even subtle changes to the pyridine's halogenation pattern can be adapted for different biological targets. While the 3,5-dichloro pattern was optimal for P2X₇ antagonism, the 5-chloro-2-yl-diazepane core provided a suitable starting point for developing potent and selective σ₂ ligands. nih.govnih.gov This indicates that the number and position of halogen substituents on the pyridine ring are key levers for modulating both potency and target selectivity.

Exploration of Substituents on the 1,4-Diazepane Ring for Potency and Selectivity

The 1,4-diazepane ring serves as a flexible linker that positions the pyridine moiety and allows for the introduction of various substituents to modulate pharmacological properties. The nitrogen atom at the 4-position (N-4) is a particularly common site for modification, providing a straightforward handle for exploring new chemical space and optimizing activity.

In the development of selective σ₂ receptor ligands based on the 1-(5-chloropyridin-2-yl)-1,4-diazepane scaffold, substitution at the N-4 position was the primary strategy for enhancing binding affinity. nih.gov The attachment of different alkyl and aryl-containing side chains led to the identification of highly potent compounds. For instance, the introduction of a 3-((4-fluorophenyl)thio)propyl chain resulted in a ligand with a high binding affinity (Kᵢ = 2.2 nM) for the σ₂ receptor. nih.gov This demonstrates that the N-4 position can accommodate bulky and functionally complex groups, which can extend into secondary binding pockets of the target to secure additional high-affinity interactions.

Broader studies on 1,4-diazepane ring systems have yielded general principles for substitution. For σ₁ receptor ligands, a cyclohexylmethyl or a butyl group at the N-4 position were identified as preferred substituents for maximizing affinity. researchgate.net This suggests that hydrophobic and sterically demanding groups at this position are often favorable. Furthermore, these studies indicated that adding a methyl group at the 2-position of the diazepane ring could also contribute to high σ₁ affinity. researchgate.net

The table below summarizes the impact of N-4 substituents on the binding affinity of 1-(5-chloropyridin-2-yl)-1,4-diazepane analogues for the σ₂ receptor. nih.gov

| Compound | N-4 Substituent | σ₂ Kᵢ (nM) | σ₁/σ₂ Selectivity |

| 26a | -H | >10,000 | - |

| 7 | -CH₂CH₂CH₂S(p-F-Ph) | 2.2 | 19.5 |

| 22 | -CH₂CH₂CH₂C(=NOH)(p-F-Ph) | 3.5 | 41.8 |

| 2 | -CH₂CH₂CH₂CO(p-F-Ph) | 16.5 | 10.8 |

Beyond potency and selectivity, substituents on the diazepane ring are also crucial for optimizing metabolic stability. A known challenge with some classes of 1,4-diazepane compounds is their susceptibility to metabolism. nih.gov Strategic introduction of substituents can block metabolically liable sites, thereby improving the pharmacokinetic profile of the drug candidate.

Conformational Preferences of the Diazepane Ring and SAR Correlation

NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules can exist in a low-energy twist-boat conformation, which is stabilized by an intramolecular π-stacking interaction. nih.gov The synthesis of a rigidified macrocycle that locked the molecule into a similar geometry suggested that this conformation mimicked the bioactive state required for receptor binding. nih.gov This indicates that pre-organizing the diazepane ring into the bioactive conformation can enhance potency.

In other crystal structure analyses of 1,4-diazepane derivatives, the seven-membered ring was observed to consistently adopt a twisted chair conformation. researchgate.net The specific conformation is influenced by the nature and size of the substituents on both the nitrogen and carbon atoms of the ring. These substituents can introduce steric constraints or favorable non-covalent interactions that stabilize one conformation over others. Understanding the preferred conformation and its relationship to biological activity is critical. If a particular conformation is required for optimal target engagement, medicinal chemistry efforts may focus on introducing structural modifications that favor or "lock" the diazepane ring into that specific geometry, thus reducing the entropic cost of binding and potentially increasing affinity and selectivity.

Bioisosteric Replacements and Their Effects on Target Interaction

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions. For the this compound scaffold, bioisosteric replacements can be considered for both the pyridine and diazepane moieties.

The diazepane ring itself can be subject to bioisosteric modification. A common strategy is ring contraction to a six-membered piperazine (B1678402) ring. This was explored in the development of σ₂ ligands, where both 1-(5-chloropyridin-2-yl)-1,4-diazepane and 1-(5-chloropyridin-2-yl)piperazine (B1307259) were used as scaffolds. nih.gov Such a modification significantly alters the conformational flexibility and the spatial relationship between the pyridine ring and the substituent at the distal nitrogen. While reducing flexibility can be beneficial by lowering the entropic penalty of binding, it may also prevent the molecule from achieving the optimal geometry for interaction if the target requires the specific reach afforded by the seven-membered ring. Conversely, ring expansion could also be explored, although this is less common.

Design Principles for Enhanced Target Engagement and Specificity

Based on the SAR of related analogues, several key design principles emerge for enhancing the target engagement and specificity of compounds based on the this compound scaffold.

Preservation of Key Pyridine Features: For certain targets like the P2X₇ receptor, the 3,5-dichloro substitution on the pyridine ring appears to be a critical pharmacophoric element. nih.gov This feature should be retained during initial optimization, as it likely governs fundamental binding interactions. The pyridine nitrogen itself is a potential hydrogen bond acceptor and a key anchoring point.

Systematic Exploration of the N-4 Position: The N-4 nitrogen of the diazepane ring is the most versatile point for modification. Introducing a variety of substituents—ranging from simple alkyl and cycloalkyl groups to more complex arylalkyl or functionalized chains—is the primary strategy for tuning potency and selectivity. nih.govresearchgate.net This position likely allows the molecule to access secondary, often hydrophobic, pockets in the target binding site, which can be exploited to gain affinity and differentiate between related targets.

Conformational Control: The conformational flexibility of the diazepane ring must be managed. Design strategies could involve introducing substituents that bias the ring towards a known bioactive conformation or creating more rigid analogues (e.g., through cyclization or bridging) to lock in the desired geometry. nih.gov This can enhance potency by reducing the entropic penalty upon binding.

Balancing Potency with Physicochemical Properties: While optimizing for high affinity is a primary goal, it must be balanced with developing favorable drug-like properties. Modifications should also be guided by the need to improve metabolic stability, solubility, and membrane permeability. nih.gov For example, blocking potential sites of metabolism on the diazepane ring or its substituents can lead to an improved pharmacokinetic profile.

Development of Structure-Activity Relationship Models for Future Compound Design

To accelerate the design of novel analogues, computational methods and quantitative structure-activity relationship (QSAR) models can be invaluable. Although specific QSAR models for this compound were not found in the reviewed literature, the principles from related series are applicable.

QSAR studies on other pyridine-containing compounds, such as pyrazolyl pyridines, have confirmed the crucial role of the core heterocyclic fragment for anticonvulsant activity. researchgate.net Such models use statistical methods to correlate variations in physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with changes in biological activity. For the this compound series, a QSAR model could be developed once a sufficiently large and diverse dataset of synthesized compounds and their biological activities is available.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a logical next step. These models provide a three-dimensional map highlighting regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. This information provides direct, visual feedback to medicinal chemists, enabling the rational design of new compounds with a higher probability of success. Such models have been applied to other complex heterocyclic systems to guide lead optimization. researchgate.net By integrating synthetic chemistry with computational modeling, the development of future analogues based on this promising scaffold can be made more efficient and targeted.

Conceptual Applications and Future Research Directions

Potential as Chemical Probes for Elucidating Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological systems. nih.gov They allow for the acute perturbation of protein function, providing insights into biological pathways that are often difficult to achieve through genetic methods alone. nih.gov The structure of 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane, featuring a flexible diazepane ring and an electron-deficient dichloropyridine moiety, suggests its potential as a versatile chemical probe.

The diazepane core can be systematically modified to introduce reporter tags, such as fluorophores or biotin, without drastically altering its core binding properties. Such tagged derivatives could be used in a variety of assays, including:

Target Identification: Immobilized on a solid support, the compound could be used in affinity chromatography experiments to pull down its binding partners from cell lysates, thereby identifying its direct molecular targets.

Cellular Imaging: A fluorescently labeled version could allow for the visualization of its subcellular localization, providing clues about its site of action and the biological pathways it might influence.

Pathway Analysis: By observing the downstream cellular effects following treatment with the compound, researchers can begin to piece together the signaling cascades and metabolic pathways in which its target(s) are involved. nih.gov The development of such probes is crucial for moving from a "hit" compound to a well-understood modulator of cellular function. scispace.com

Conceptual Role in the Development of Next-Generation Therapeutic Agents

The 1,4-diazepine nucleus is a well-established pharmacophore found in numerous clinically successful drugs. jocpr.com Derivatives of this scaffold have demonstrated a wide spectrum of biological activities. researchgate.netdntb.gov.ua The presence of the 3,5-dichloropyridine (B137275) group in this compound is of particular interest, as halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often by enhancing binding affinity through halogen bonding or by altering metabolic stability.

Conceptually, this compound could serve as a foundational structure for developing novel therapeutic agents in several areas:

Oncology: Many anticancer agents are heterocyclic compounds. nih.gov The potential for 1,4-diazepine derivatives to exhibit cytotoxic activity against tumor cell lines makes this compound a candidate for further investigation as an anticancer agent. nih.gov

Central Nervous System (CNS) Disorders: Given the historical success of benzodiazepines (a related class) and other diazepine (B8756704) derivatives in treating anxiety, epilepsy, and other CNS conditions, it is plausible that derivatives of this compound could be optimized to target specific neurotransmitter receptors or ion channels. researchgate.net

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Various nitrogen-containing heterocycles have shown promise as antibacterial and antifungal agents. researchgate.net This compound and its derivatives could be screened against a panel of clinically relevant pathogens.

Strategies for Further Preclinical Investigations and Optimization

To transition this compound from a compound of conceptual interest to a viable lead for drug development, a structured preclinical investigation is necessary. This process would involve a feedback loop of synthesis, biological testing, and computational modeling.

A key strategy is Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogues where specific parts of the molecule are systematically varied. For instance, the chlorine atoms on the pyridine (B92270) ring could be moved to other positions or replaced with other halogens (F, Br, I) or small alkyl groups. Similarly, the unsubstituted nitrogen of the diazepane ring is a prime handle for introducing a variety of substituents to explore how these changes affect biological activity.

Table 1: Proposed Preclinical Investigation Workflow

| Phase | Activity | Objective |

|---|---|---|

| Phase 1: Initial Screening | Broad-panel biological screening (e.g., NCI-60 cancer cell line screen, antimicrobial assays). | To identify initial areas of biological activity. |

| Phase 2: SAR Exploration | Synthesis of targeted analogue libraries. | To understand which structural features are critical for activity and to optimize potency. |

| Phase 3: Mechanistic Studies | Target identification assays (e.g., affinity pulldowns, thermal shift assays). | To elucidate the molecular mechanism of action. |

| Phase 4: In Vitro ADME Profiling | Assessment of metabolic stability, permeability, and other drug-like properties. | To evaluate the compound's potential for in vivo efficacy. |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach can be particularly effective for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov

Given that the 1,4-diazepane scaffold is known to be "promiscuous" in its binding, this compound is an excellent candidate for a polypharmacological approach. For example, in oncology, a single compound that simultaneously inhibits a key protein kinase and a component of an anti-apoptotic pathway could be more effective than a highly selective inhibitor of either target alone.

Future research should involve screening the compound against panels of related targets (e.g., a kinome-wide screen) to identify any multi-targeting potential. If such a profile is identified, subsequent optimization would focus on balancing the activity against the desired targets while minimizing off-target effects that could lead to toxicity.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the chemical space around this compound, modern drug discovery technologies are essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. benthamscience.comjdigitaldiagnostics.com By using a modular synthetic route, where the dichloropyridine and diazepane cores are coupled in a late-stage reaction, a diverse set of building blocks can be used to generate a large library of derivatives.

This library can then be subjected to high-throughput screening (HTS), where thousands of compounds are tested in parallel for a specific biological activity. scispace.com This integration of synthesis and screening can dramatically accelerate the discovery of potent and selective "hit" compounds.

Table 2: Conceptual Combinatorial Library Design

| Core Scaffold | Building Block Set A (Pyridine Analogues) | Building Block Set B (Diazepane Substituents) |

|---|---|---|

| 1-(Pyridin-2-yl)-1,4-diazepane (B1333215) | 3,5-Difluoropyridine, 3-Chloro-5-bromopyridine, 3,5-Dimethylpyridine | Methyl, Ethyl, Benzyl, Carboxymethyl |

This approach, combining a privileged scaffold with the power of combinatorial synthesis and HTS, provides a robust platform for uncovering novel biological activities and advancing the development of new chemical probes and therapeutic leads based on the this compound structure. benthamscience.comsemanticscholar.org

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between halogenated pyridine derivatives and diazepane precursors. For example, fluorination or chlorination agents (e.g., cesium fluoride) in polar aprotic solvents like DMSO at controlled temperatures (~50°C) can facilitate ring substitution . Optimization strategies include:

Q. Which spectroscopic techniques are recommended for characterizing structural purity and confirming the identity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR to verify the diazepane ring structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological activity of this compound?

- Methodological Answer : Advanced computational workflows integrate:

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing ligand-protein interactions .

- Machine Learning (ML) : Training models on existing datasets to predict physicochemical properties or bioactivity .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside cell-based assays) .

- Theoretical Frameworks : Reconcile discrepancies by aligning experimental outcomes with computational predictions or mechanistic hypotheses .

Q. How can factorial design improve the optimization of reaction conditions for scaled synthesis?

- Methodological Answer : Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) to identify interactions affecting yield. For example:

- Two-Level Factorial Design : Screen key parameters efficiently (e.g., 2⁴ design for four variables) .

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions .

- Case Study : A 2025 study on azepane derivatives used RSM to achieve a 22% yield increase by optimizing solvent polarity and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.